![molecular formula C14H14O4 B14149727 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- CAS No. 3709-32-8](/img/structure/B14149727.png)
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- is a chemical compound with the molecular formula C8H10O4. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- typically involves the reaction of appropriate starting materials with oxidizing agents. One common method includes the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene esters under controlled conditions . The reaction conditions, such as temperature and solvent, can be adjusted based on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and inhibition mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- include:
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
- Cyclopropane-1,1-dicarboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
3709-32-8 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
6,6-dimethyl-2-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C14H14O4/c1-13(2)17-11(15)14(12(16)18-13)8-10(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
RJSCODSWRYREHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C2(CC2C3=CC=CC=C3)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
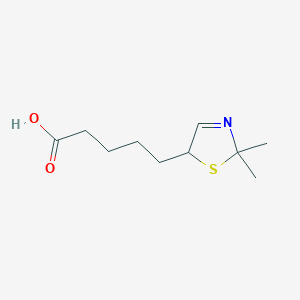
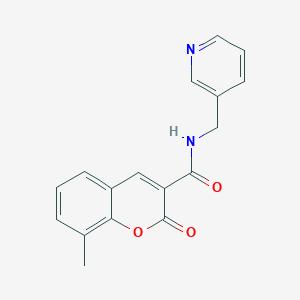
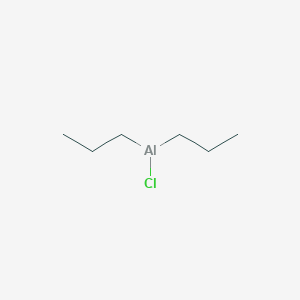
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
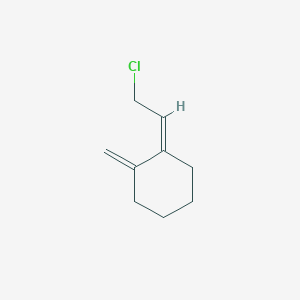
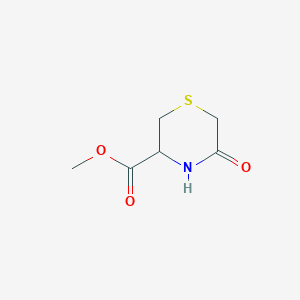
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)

![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
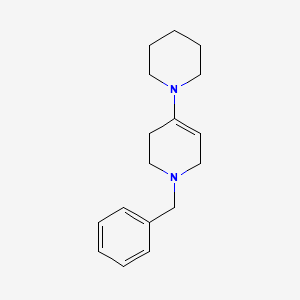
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
